n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
Description
N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine (CAS: 18037-10-0), also known as bis(trimethylsilyl)cytosine or O,N-bis(trimethylsilyl)cytosine, is a silicon-modified pyrimidine derivative. Its molecular formula is C₁₀H₂₁N₃OSi₂ (molecular weight: 255.46 g/mol), featuring dual trimethylsilyl (TMS) groups at the 2-oxygen and 4-amino positions of the pyrimidine ring .
This compound is widely used as a silylating agent to protect hydroxyl and amine groups during nucleoside and nucleotide synthesis. For example, it facilitates the coupling of sugar moieties to pyrimidine bases in antiviral drug precursors like PSI-6130, a hepatitis C virus (HCV) inhibitor . Its stability under anhydrous conditions and compatibility with non-polar solvents (e.g., dichloroethane) make it indispensable in organometallic and heterocyclic chemistry .
Properties
IUPAC Name |
N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHUWMQLZFGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=NC(=NC=C1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884794 | |
| Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18037-10-0 | |
| Record name | N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18037-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Trimethylsilyl)-2-((trimethylsilyl)oxy)-4-pyrimidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018037100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
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| Record name | N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.117 | |
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| Record name | N-(TRIMETHYLSILYL)-2-((TRIMETHYLSILYL)OXY)-4-PYRIMIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52FEX9LR9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Conditions
Hexamethyldisilazane (HMDS), a potent silylating agent for amines, can theoretically silylate both the 4-amino and 2-hydroxyl groups of cytosine in a one-pot reaction. The process involves:
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Amine Silylation : HMDS reacts with the 4-amino group, releasing ammonia.
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Hydroxyl Silylation : Excess HMDS or a complementary silylating agent (e.g., trimethylsilyl chloride, TMSCl) targets the 2-hydroxyl group.
Conditions :
Challenges and Optimizations
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Moisture Sensitivity : The product’s hydrolytic sensitivity (reacts slowly with water) mandates strict anhydrous conditions. Reactions are performed under nitrogen or argon.
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Byproduct Management : Ammonia gas evolution necessitates venting or trapping.
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Yield Limitations : Single-step methods may yield 70–85% due to incomplete O2 silylation, necessitating purification via recrystallization (melting point: 122°C).
Two-Step Sequential Silylation
Step 1: N4-Silylation with HMDS
The 4-amino group is selectively protected first:
Step 2: O2-Silylation with TMSCl
The 2-hydroxyl group is silylated using trimethylsilyl chloride (TMSCl) and a base:
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Base : Imidazole (2.0 equivalents) neutralizes HCl, driving the reaction.
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Solvent : DMF at 0–5°C to minimize side reactions.
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Yield : 90–95% after column chromatography (silica gel, hexane/ethyl acetate).
Comparative Analysis of Methods
| Parameter | Single-Step HMDS | Two-Step HMDS/TMSCl |
|---|---|---|
| Reagents | HMDS (excess) | HMDS, TMSCl, imidazole |
| Time | 12–24 hours | 6–8 hours (total) |
| Yield | 70–85% | 90–95% |
| Purity | Requires recrystallization | High after chromatography |
| Cost | Lower (fewer reagents) | Higher (multiple steps) |
| Scalability | Suitable for bulk synthesis | Preferred for lab-scale |
Industrial-Scale Synthesis Considerations
Process Optimization
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Continuous Flow Systems : Minimize exposure to moisture and improve heat transfer.
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In Situ Monitoring : FTIR or Raman spectroscopy to track silylation progress.
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Waste Management : Recovery of ammonia and HCl byproducts for reuse.
Emerging Alternatives and Research Gaps
While HMDS/TMSCl remains the standard, recent studies explore:
Chemical Reactions Analysis
n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Synthesis
N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine is primarily utilized as an intermediate in the synthesis of nucleoside analogs, particularly in the production of 1'-Epi Gemcitabine , a chemotherapeutic agent used in cancer treatment. The compound facilitates stereoselective glycosylation reactions, which are crucial for forming the nucleoside's sugar component.
Case Study: Synthesis of Gemcitabine
A systematic comparison of various N4-protected cytosine derivatives showed that using this compound in glycosylation reactions led to high yields and beta-stereoselectivity when combined with TBAI (Tetra-n-butylammonium iodide) as a catalyst. This method presents a more efficient alternative to traditional processes for gemcitabine synthesis, highlighting the compound's significance in pharmaceutical chemistry .
Organic Synthesis Reagent
The compound serves as a versatile reagent in organic synthesis, particularly for introducing trimethylsilyl and amine functionalities into various substrates. Its ability to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules.
Table 1: Comparison of Synthetic Methods Using this compound
| Method Type | Yield (%) | Reaction Time | Catalyst Used |
|---|---|---|---|
| Traditional Synthesis | 60 | 24 hours | None |
| Microwave Irradiation | 85 | 3 hours | HMDS/KI |
This table illustrates the efficiency gains achieved through modern synthetic techniques involving this compound, such as microwave-assisted reactions which significantly reduce reaction times while enhancing yields .
Research Applications
In addition to its pharmaceutical uses, this compound has been investigated for its potential applications in material science and biochemistry. Its unique chemical structure allows it to participate in various reactions that could lead to novel materials or biochemical probes.
Case Study: Material Science
Recent studies have explored the use of this compound in creating siloxane-based polymers, which exhibit unique properties such as thermal stability and flexibility. These materials have potential applications in coatings and adhesives where high-performance characteristics are required .
Mechanism of Action
The mechanism of action of n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine involves the protection of functional groups during chemical reactions. The trimethylsilyl groups prevent unwanted side reactions by blocking reactive sites on the molecule. This allows for selective reactions to occur at other sites on the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being carried out.
Comparison with Similar Compounds
This compound
5-Methyl Derivative (CAS: Refer to )
- However, it reduces electronic density at the pyrimidine ring, altering reactivity in electrophilic substitutions .
Pyrrolopyrimidine Derivatives ()
- The SEM group improves metabolic stability by shielding the amine from cytochrome P450 enzymes. Compounds like 6a–6c show nanomolar potency against EGFR mutants (e.g., T790M/L858R), attributed to the SEM group’s bulk and electron-withdrawing effects .
Non-Silylated Pyrimidin-4-amine ()
- The absence of TMS groups simplifies synthesis but limits stability in acidic or aqueous conditions. Its lower molecular weight (197.25 g/mol) facilitates fragment-based screening .
Research Findings
This compound was used in the synthesis of PSI-6130 with >98% purity via persulfate-mediated coupling, demonstrating its reliability in large-scale nucleoside production .
Pyrrolopyrimidine-based SEM derivatives (e.g., 6a–6c ) exhibited IC₅₀ values < 10 nM against EGFR mutants, outperforming first-generation inhibitors like gefitinib .
Halogenated pyrimidines () showed 95% yield in Buchwald-Hartwig aminations, highlighting their utility in C–N bond-forming reactions .
Biological Activity
N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine, also known as Lamivudine Impurity 30, is a compound with significant implications in medicinal chemistry, particularly in the context of antiviral drug development. This article explores its biological activity, synthesis, and potential applications based on various research findings.
- Molecular Formula : CHNOSi
- Molecular Weight : 255.46 g/mol
- CAS Number : 18037-10-0
- Physical State : White solid
- Melting Point : 122 °C
- Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and dichloromethane .
Biological Activity
-
Antiviral Properties :
- The compound is structurally related to Lamivudine, an antiretroviral medication used to treat HIV and hepatitis B. Its biological activity is primarily evaluated through its potential as an impurity in Lamivudine synthesis, which may influence the efficacy and safety profiles of the final pharmaceutical product .
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Inhibition Studies :
- Research indicates that derivatives of pyrimidine compounds exhibit inhibitory effects on enzymes relevant to viral replication. For instance, studies have shown that modifications to the pyrimidine structure can enhance selectivity and potency against specific viral targets, suggesting that this compound may share similar properties .
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Cell Line Studies :
- In vitro studies have demonstrated that related compounds exhibit low nanomolar inhibitory activities against purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism in various pathogens. The selectivity of these compounds for pathogenic PNP over human PNP highlights their potential therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Related to Lamivudine; potential for viral inhibition | |
| Enzyme Inhibition | Low nanomolar IC against PNP | |
| Cytotoxicity | Selective cytotoxicity towards T-cell lines |
Case Studies
- Synthesis and Evaluation of Pyrimidine Derivatives :
- Crystallographic Studies :
Q & A
Q. What are the optimal synthetic routes for N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine?
The compound is synthesized via sequential silylation of cytosine derivatives. A typical method involves reacting cytosine with hexamethyldisilazane (HMDS) in the presence of a catalyst (e.g., ammonium sulfate) under anhydrous conditions. The reaction proceeds at elevated temperatures (80–100°C) for 12–24 hours, yielding the bis(trimethylsilyl) product. Purification is achieved via silica gel chromatography or distillation under reduced pressure to remove excess silylating agents .
Q. How is the structure of this compound validated post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks corresponding to trimethylsilyl (TMS) groups appear at δ ~0.1–0.3 ppm (¹H) and δ ~0–5 ppm (¹³C). The pyrimidine ring protons resonate between δ 6.5–8.5 ppm .
- HRMS : Molecular ion peaks align with the theoretical mass (C₁₀H₂₁N₃OSi₂, 255.46 g/mol) .
- IR Spectroscopy : Absence of NH/OH stretches (3200–3500 cm⁻¹) confirms complete silylation .
Q. What role do the trimethylsilyl groups play in this compound’s reactivity?
The TMS groups act as protecting agents for the amine (-NH₂) and hydroxyl (-OH) functionalities on the pyrimidine ring, enhancing solubility in non-polar solvents and preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during multi-step syntheses. This protection is reversible under acidic or fluoride-ion conditions .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Acidic Conditions : The TMS groups are susceptible to hydrolysis, cleaving to regenerate cytosine. For example, in HCl/THF (1M, 25°C), complete desilylation occurs within 2 hours, monitored by HPLC .
- Basic Conditions : Stability increases; no significant degradation is observed in NaOH (pH 10) over 24 hours. This stability enables its use in base-catalyzed reactions, such as nucleophilic substitutions .
Q. What structural modifications influence its interactions with biological targets?
The silyl groups sterically hinder hydrogen bonding with pyrimidine-binding enzymes (e.g., nucleoside kinases), reducing bioavailability. However, replacing one TMS group with a hydroxyl (via controlled hydrolysis) restores hydrogen-bonding capacity, as shown in comparative studies with cytosine derivatives. Dihedral angles between the pyrimidine ring and substituents (e.g., ~12.8° for phenyl groups) further modulate binding affinity .
Q. How do discrepancies in reported solubility data arise, and how can they be resolved?
Literature conflicts stem from varying solvent polarity and measurement techniques. For instance:
- Polar Solvents (DMF, DMSO) : Solubility >50 mg/mL (reported via gravimetry).
- Non-Polar Solvents (Hexane) : Solubility <1 mg/mL (measured by UV-Vis at λ = 260 nm). Standardized protocols (e.g., shake-flask method with HPLC quantification) are recommended to minimize variability .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., reaction yields), cross-validate using multiple analytical techniques (e.g., NMR and LC-MS) to confirm product identity and purity.
- Experimental Design : For stability studies, employ kinetic monitoring (e.g., time-resolved NMR) to track degradation pathways under controlled pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
